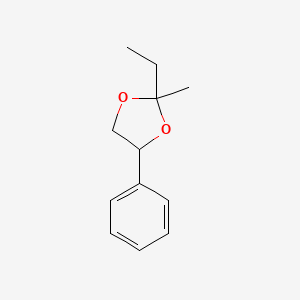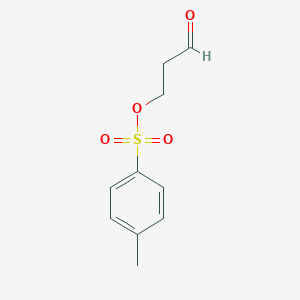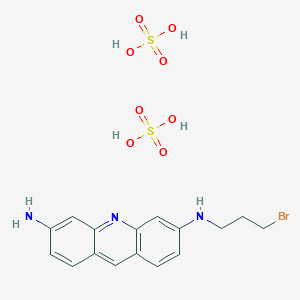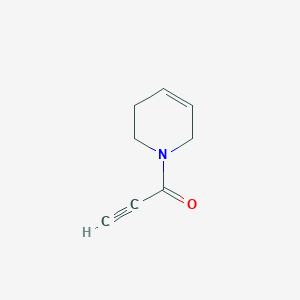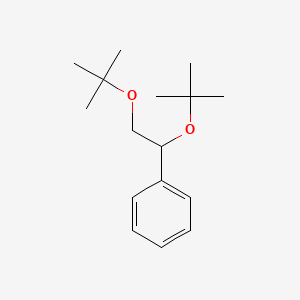
(1,2-Di-tert-butoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Di-tert-butoxyethyl)benzene is an organic compound characterized by a benzene ring substituted with two tert-butoxyethyl groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Di-tert-butoxyethyl)benzene typically involves the alkylation of benzene with tert-butoxyethyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆} + 2 \text{(tert-butoxyethyl halide)} \xrightarrow{\text{AlCl₃}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the benzene ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butoxyethyl groups can direct incoming electrophiles to the ortho and para positions relative to the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated benzene derivatives
Substitution: Halogenated or nitrated benzene derivatives
Wissenschaftliche Forschungsanwendungen
(1,2-Di-tert-butoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are less common.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (1,2-Di-tert-butoxyethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the tert-butoxyethyl groups. These groups increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
(1,2-Di-tert-butyl)benzene: Similar structure but with tert-butyl groups instead of tert-butoxyethyl groups.
(1,2-Diethyl)benzene: Similar structure but with ethyl groups instead of tert-butoxyethyl groups.
(1,2-Dimethoxyethyl)benzene: Similar structure but with methoxyethyl groups instead of tert-butoxyethyl groups.
Uniqueness: (1,2-Di-tert-butoxyethyl)benzene is unique due to the presence of bulky tert-butoxyethyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it distinct from other benzene derivatives with smaller or less bulky substituents.
Eigenschaften
CAS-Nummer |
111963-11-2 |
|---|---|
Molekularformel |
C16H26O2 |
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
1,2-bis[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)17-12-14(18-16(4,5)6)13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI-Schlüssel |
KVYHLIIFDBZIDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(C1=CC=CC=C1)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


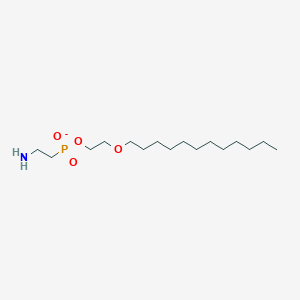

![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
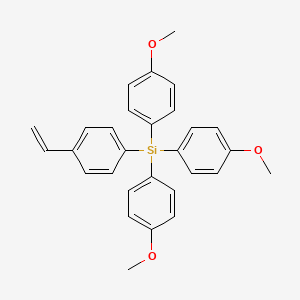

![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
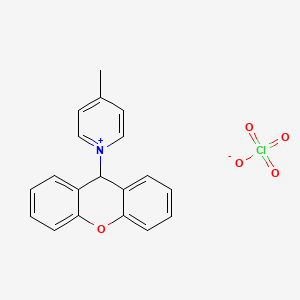
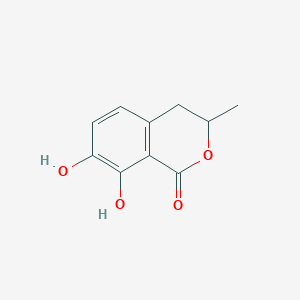
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
